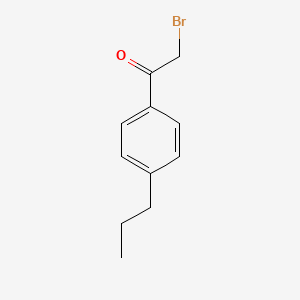

2-Bromo-1-(4-propyl-phenyl)-ethanone

Description

2-Bromo-1-(4-propyl-phenyl)-ethanone is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO. The presence of the 4-propyl group on the phenyl ring distinguishes this compound from its halogenated or alkoxy-substituted analogs. Such brominated ketones are pivotal intermediates in organic synthesis, particularly in the formation of oxime derivatives, quinolones, and chalcone analogs .

Properties

IUPAC Name |

2-bromo-1-(4-propylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTDFYPYJZETPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their esters, which are structurally similar to this compound, are often used in the design of new drugs and drug delivery devices. They are particularly considered as boron-carriers suitable for neutron capture therapy.

Mode of Action

Boronic esters, including pinacol boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach. This process could potentially be relevant to the mode of action of 2-Bromo-1-(4-propyl-phenyl)-ethanone.

Biochemical Pathways

The protodeboronation of boronic esters has been reported to be a valuable transformation in organic synthesis. This process could potentially affect various biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water. This could potentially impact the bioavailability of this compound.

Result of Action

The protodeboronation of boronic esters has been used in the formal total synthesis of various compounds, suggesting that this compound could potentially have significant synthetic utility.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH. Therefore, the pH of the environment could significantly influence the action, efficacy, and stability of this compound.

Biological Activity

2-Bromo-1-(4-propyl-phenyl)-ethanone, also known as 4-propyl-2-bromobenzophenone, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a propyl group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The molecular formula is C11H13BrO, with a molecular weight of approximately 243.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating physiological responses.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, influencing cellular functions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which can lead to various diseases.

Anticancer Activity

Studies have demonstrated that the compound possesses anticancer properties. In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that it induces cytotoxic effects, significantly reducing cell viability at certain concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Significant cytotoxicity |

| U-87 (glioblastoma) | 10 | Higher sensitivity than MDA-MB-231 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

Case Studies

- Antioxidant Study : A recent study evaluated the antioxidant capacity of several brominated compounds, including this compound, using the DPPH radical scavenging method. Results indicated that this compound had a scavenging effect comparable to standard antioxidants like ascorbic acid .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, this compound was shown to induce apoptosis in U-87 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity revealed that the compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-Bromo-1-(4-propyl-phenyl)-ethanone serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions: The compound can also be oxidized to form carboxylic acids.

These transformations make it valuable for synthesizing complex organic molecules and pharmaceuticals.

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological studies, particularly in enzyme inhibition assays. Its ability to interact with biological targets allows researchers to probe the mechanisms of enzyme action and inhibition, which is crucial in drug discovery.

Protein-Ligand Interaction Studies

this compound can be employed in studies examining protein-ligand interactions. Understanding these interactions is fundamental for designing effective pharmaceuticals.

Medicinal Chemistry

Drug Development

This compound has potential applications as a precursor in the synthesis of drug candidates. Its derivatives may exhibit anti-inflammatory and anticancer properties, making it a target for further medicinal chemistry research.

Case Study 1: Synthesis of Novel Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the compound enhanced its cytotoxic effects, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Inhibition Mechanism

A research article focused on the inhibition of specific enzymes by derivatives of this compound. The study demonstrated that certain substitutions on the phenyl ring significantly increased inhibitory potency, providing insights into the design of more effective enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences physical properties. Key examples include:

Key Observations :

- Alkyl/Alkoxy Groups : The 4-propyl group likely increases hydrophobicity compared to methoxy or halogen substituents. The 3,4-dimethoxy analog (melting point 81–83°C) demonstrates higher crystallinity due to polar groups .

- Halogen Effects : Bromine and iodine substituents enhance molecular weight and density (e.g., 1.914 g/cm³ for the bromo-fluoro derivative) .

Pharmacological Potential

- Brominated Derivatives: Compounds like 2-bromo-1-(4-methoxyphenyl)ethanone are explored for drug design due to bromine’s ability to modulate bioavailability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.